molecular formula C14H7F7N2O B11541573 2-[(Z)-{2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazinylidene}methyl]phenol

2-[(Z)-{2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazinylidene}methyl]phenol

Cat. No.: B11541573
M. Wt: 352.21 g/mol
InChI Key: ZTBXUZVEVKRRTE-IOMHPIHLSA-N
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Description

2-[(Z)-{2-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL is an organofluorine compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple fluorine atoms and a trifluoromethyl group, which contribute to its high stability and reactivity. It is commonly used as a building block in organic synthesis and has applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Z)-{2-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL typically involves the reaction of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenylhydrazine with a suitable aldehyde or ketone under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then converted to the final product through a series of condensation and cyclization steps .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product. Advanced purification techniques, such as recrystallization and chromatography, are used to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions

2-[(Z)-{2-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides or other oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the replacement of fluorine atoms or the trifluoromethyl group with other functional groups .

Scientific Research Applications

2-[(Z)-{2-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate or a precursor for drug synthesis.

    Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 2-[(Z)-{2-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenol
  • 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide
  • 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenylhydrazine

Uniqueness

2-[(Z)-{2-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL is unique due to its specific arrangement of fluorine atoms and the presence of both a hydrazine and phenol functional group. This combination of features imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C14H7F7N2O

Molecular Weight

352.21 g/mol

IUPAC Name

2-[(Z)-[[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazinylidene]methyl]phenol

InChI

InChI=1S/C14H7F7N2O/c15-9-8(14(19,20)21)10(16)12(18)13(11(9)17)23-22-5-6-3-1-2-4-7(6)24/h1-5,23-24H/b22-5-

InChI Key

ZTBXUZVEVKRRTE-IOMHPIHLSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N\NC2=C(C(=C(C(=C2F)F)C(F)(F)F)F)F)O

Canonical SMILES

C1=CC=C(C(=C1)C=NNC2=C(C(=C(C(=C2F)F)C(F)(F)F)F)F)O

Origin of Product

United States

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